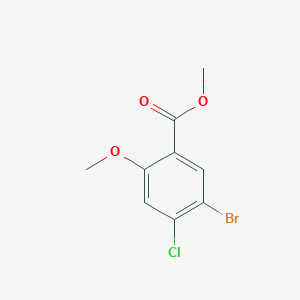

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPILDJCUDNKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650067 | |

| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-11-3 | |

| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Technical Guide

Introduction

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics. Its unique substitution pattern on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers an in-depth exploration of a reliable and regioselective pathway for the synthesis of this important intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and present the information in a clear, accessible format.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a two-step process commencing with a commercially available and strategically substituted starting material: 4-chloro-2-methoxybenzoic acid. This pathway is advantageous due to its logical progression and the high degree of regioselectivity that can be achieved in the key bromination step. The subsequent esterification is a classic and high-yielding transformation.

The overall synthetic transformation is as follows:

Caption: Overall synthetic workflow.

Part 1: Regioselective Bromination of 4-chloro-2-methoxybenzoic acid

The critical step in this synthesis is the selective introduction of a bromine atom at the C-5 position of the benzene ring. This is an example of electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Mechanistic Rationale for Regioselectivity

The three substituents on the starting material—the methoxy (-OCH₃) group, the chloro (-Cl) group, and the carboxylic acid (-COOH) group—exert competing or reinforcing directing effects.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

-

Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing.[2] Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.[3]

In 4-chloro-2-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are C-3 and C-5 (the C-6 position is sterically hindered). The chloro group also directs to the ortho and para positions (C-3 and C-5). The carboxylic acid group directs to the meta positions (C-3 and C-5). Therefore, the directing effects of all three substituents converge on the C-3 and C-5 positions, with a strong preference for the C-5 position due to the powerful para-directing effect of the methoxy group and the meta-directing effect of the carboxylic acid. This alignment of directing effects allows for a highly regioselective bromination at the C-5 position.

Experimental Protocol: Bromination

This protocol describes the bromination of 4-chloro-2-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-chloro-2-methoxybenzoic acid | 186.59 | 10.0 g | 0.0536 |

| N-bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.0590 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - |

| Sodium thiosulfate | 158.11 | - | - |

| Sodium bicarbonate | 84.01 | - | - |

| Deionized water | 18.02 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chloro-2-methoxybenzoic acid in 100 mL of glacial acetic acid.

-

To the stirred solution, add 10.5 g of N-bromosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water.

-

Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

-

The white precipitate of 5-bromo-4-chloro-2-methoxybenzoic acid is collected by vacuum filtration.

-

Wash the solid with copious amounts of deionized water to remove acetic acid and succinimide.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.

-

Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Part 2: Fischer Esterification of 5-bromo-4-chloro-2-methoxybenzoic acid

With the desired substituted benzoic acid in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4]

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack of the methanol on the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol in this case) is typically used.[2]

Experimental Protocol: Esterification

This protocol details the synthesis of this compound via Fischer esterification.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-4-chloro-2-methoxybenzoic acid | 265.48 | 10.0 g | 0.0377 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |

| Saturated sodium bicarbonate solution | - | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Diethyl ether | 74.12 | - | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

Suspend 10.0 g of 5-bromo-4-chloro-2-methoxybenzoic acid in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add 2 mL of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product, this compound, can be purified by recrystallization from a suitable solvent such as hexanes or by column chromatography on silica gel. A typical yield is in the range of 90-98%.

Summary of Synthesis Pathway

Caption: Detailed experimental workflow.

Conclusion

The synthesis of this compound can be efficiently achieved in two high-yielding steps from 4-chloro-2-methoxybenzoic acid. The key to this successful synthesis lies in the understanding and application of the principles of electrophilic aromatic substitution to achieve the desired regioselective bromination. The subsequent Fischer esterification is a robust and reliable method for the final conversion. This guide provides a comprehensive and practical framework for the laboratory-scale synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective, orally bioavailable inhibitor of the B-raf (BRAF) protein kinase.[1][2] It has emerged as a critical therapeutic agent in the management of cancers harboring activating BRAF mutations, most notably in metastatic melanoma.[3][4][5] This guide provides a comprehensive technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, and practical guidance for its use in a research setting.

Physicochemical Properties and Formulation

Dabrafenib is a white to slightly colored solid.[4] For research purposes, it is typically supplied as a lyophilized powder and can be reconstituted in solvents such as DMSO and ethanol.[6] The mesylate salt of Dabrafenib is often used in pharmaceutical formulations.[4][7]

| Property | Value | Source |

| CAS Number | 1195765-45-7 (free base) | [8] |

| Molecular Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.6 g/mol | [6] |

| Solubility | Soluble in DMSO (up to 30 mg/ml with warming) and Ethanol (up to 1 mg/ml with warming).[6][9] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[4][8] | [4][6][8][9] |

| Storage | Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[6] | [6] |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is a highly selective ATP-competitive inhibitor of RAF kinases.[10] Its primary therapeutic effect is derived from its potent inhibition of mutated forms of the BRAF protein, particularly the V600E mutation, which is prevalent in a significant portion of melanomas.[3] The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][3] This aberrant signaling drives uncontrolled cell proliferation and survival.

Dabrafenib selectively binds to and inhibits the activity of mutant BRAF, thereby blocking the phosphorylation of MEK and subsequently ERK.[10][11] This leads to an arrest of the cell cycle in the G1 phase and ultimately inhibits the proliferation of tumor cells that carry the BRAF mutation.[11] Dabrafenib exhibits significantly less activity against wild-type BRAF and other kinases, underscoring its targeted therapeutic profile.[6][12]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF, blocking the MAPK/ERK signaling pathway.

In Vitro and In Vivo Activity

Dabrafenib has demonstrated potent inhibitory activity in both enzymatic and cellular assays.[12] It effectively inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation with IC50 values in the low nanomolar range.[12] In contrast, it shows minimal effect on cells with wild-type BRAF.[12]

In vivo studies using mouse xenograft models with human melanoma tumors expressing BRAF V600E have shown that oral administration of Dabrafenib leads to a dose-dependent reduction in tumor growth.[12][13] Notably, at higher doses, complete tumor regression has been observed in a significant percentage of treated animals.[12] Furthermore, Dabrafenib has been shown to reduce the levels of phosphorylated ERK (pERK) in tumor tissues in a dose-dependent manner, confirming its mechanism of action in a preclinical setting.[12]

Experimental Protocols

Preparation of Dabrafenib Stock Solution

Objective: To prepare a high-concentration stock solution of Dabrafenib for in vitro experiments.

Materials:

-

Dabrafenib (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the lyophilized Dabrafenib powder and DMSO to room temperature.

-

To prepare a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder in 962 µl of DMSO.[6]

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.[6][9]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.[6]

-

Store the aliquots at -20°C for up to 3 months.[6]

In Vitro Cell Proliferation Assay

Objective: To determine the effect of Dabrafenib on the proliferation of cancer cell lines.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)

-

Wild-type BRAF cancer cell line (as a negative control)

-

Complete cell culture medium

-

Dabrafenib stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Dabrafenib in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Remove the old medium from the wells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

- 1. abmole.com [abmole.com]

- 2. Facebook [cancer.gov]

- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. ascopubs.org [ascopubs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Structure elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the principles and methodologies applied to the structure elucidation of this compound, a substituted aromatic ester. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, explaining the rationale behind experimental choices and the logic of data interpretation.

Introduction to this compound

This compound (CAS No. 951885-11-3) is a halogenated aromatic compound. Its structure, featuring a benzene ring with multiple substituents, presents a unique analytical challenge. The precise arrangement of the bromo, chloro, methoxy, and methyl ester groups on the aromatic ring is critical to its chemical properties and potential applications. This guide will walk through a systematic approach to confirming its structure, from synthesis considerations to a multi-technique analytical workflow.

Synthesis and Structural Hypothesis

A plausible synthetic route for this compound involves the esterification of the corresponding benzoic acid, which can be prepared through electrophilic halogenation of a substituted benzoic acid precursor. Understanding the synthesis is crucial as it informs the expected structure and potential isomeric impurities that may need to be differentiated during analysis.

A likely precursor for this synthesis is methyl 2-methoxybenzoate. The methoxy group is an ortho-, para- director. Halogenation of this precursor would likely lead to a mixture of products. A more controlled synthesis might involve starting with a pre-halogenated precursor to ensure the correct substitution pattern. For example, starting with 4-chloro-2-methoxybenzoic acid, followed by bromination and then esterification, would be a logical synthetic pathway.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis for Structure Confirmation

A combination of spectroscopic techniques is essential for the complete structure elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrClO₃), the expected molecular weight can be calculated.

Expected Molecular Ion Peaks:

Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

| Ion | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁵Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁷Cl) | Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁷Cl) |

| [M]⁺ | 277.94 | - | - | - |

| [M+2]⁺ | - | 279.94 | 279.94 | - |

| [M+4]⁺ | - | - | - | 281.94 |

| Note: The exact mass will depend on the specific isotopes present. |

Fragmentation Pattern:

Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the halogen atoms.

Experimental Protocol for Mass Spectrometry:

A standard protocol for obtaining a mass spectrum would involve:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) for volatile compounds or LC-MS (Liquid Chromatography-Mass Spectrometry) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| C-H (in -OCH₃ and -COOCH₃) | Stretch | 2950-2850 |

| Ester C=O | Stretch | ~1730-1715 |

| Aromatic C=C | Stretch | ~1600-1450 |

| C-O (ester and ether) | Stretch | ~1300-1000 |

| C-Cl | Stretch | ~800-600 |

| C-Br | Stretch | ~600-500 |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the aromatic protons and the protons of the two methyl groups.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (2H): There are two protons on the aromatic ring. Their chemical shifts will be influenced by the surrounding substituents. We would expect two singlets in the aromatic region (likely between δ 7.0 and 8.0 ppm). The proton at position 3 will be deshielded by the adjacent ester group, while the proton at position 6 will also be in a distinct chemical environment.

-

Methoxy Protons (-OCH₃, 3H): A singlet, typically around δ 3.8-4.0 ppm.

-

Methyl Ester Protons (-COOCH₃, 3H): A singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbons attached to the electronegative oxygen, bromine, and chlorine atoms will have characteristic chemical shifts.

-

Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

-

Methyl Ester Carbon (-COOCH₃): Expected around δ 50-55 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.

NMR Data Interpretation Workflow:

Caption: Workflow for NMR data interpretation.

Data Integration and Final Structure Confirmation

The definitive structure of this compound is established by integrating the data from all analytical techniques.

-

MS confirms the molecular weight and elemental formula.

-

IR identifies the key functional groups (ester, ether, aromatic ring).

-

¹H and ¹³C NMR provide the precise connectivity of the atoms.

In the absence of a crystal structure, which would provide the most definitive proof of structure, the combination of these spectroscopic methods provides a very high degree of confidence in the elucidated structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on a suite of modern analytical techniques. By carefully considering the synthetic pathway and meticulously interpreting the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a confident structural assignment can be made. This guide outlines a robust and scientifically sound approach for researchers and professionals in the field of chemistry.

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3). As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characteristics is paramount. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers, enabling them to anticipate spectral features, guide experimental design, and facilitate the structural verification of this and related compounds.

Introduction: The Challenge of an Uncharacterized Molecule

This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules. The precise arrangement of its functional groups—a bromine atom, a chlorine atom, a methoxy group, and a methyl ester on a benzene ring—creates a unique electronic environment that will be reflected in its spectroscopic signatures.

Currently, a significant challenge for researchers working with this compound is the lack of published, experimentally-verified spectroscopic data. This guide addresses this gap by providing a robust, predicted dataset. Our approach is grounded in the fundamental principles of spectroscopy and a comparative analysis of structurally related compounds for which experimental data is available. By dissecting the expected influence of each substituent on the overall spectroscopic profile, we can construct a highly informative and scientifically sound predictive analysis.

Predicted Spectroscopic Data: A Summary

The following table summarizes the predicted spectroscopic data for this compound. The subsequent sections will provide a detailed rationale for these predictions.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.90 ppm (s, 1H, Ar-H), δ ~7.05 ppm (s, 1H, Ar-H), δ ~3.90 ppm (s, 3H, OCH₃), δ ~3.85 ppm (s, 3H, COOCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~165 ppm (C=O), δ ~158 ppm (C-OCH₃), δ ~135 ppm (C-Br), δ ~132 ppm (C-Cl), δ ~118 ppm (C-H), δ ~115 ppm (C-H), δ ~112 ppm (C-COOCH₃), δ ~56 ppm (OCH₃), δ ~53 ppm (COOCH₃) |

| IR Spectroscopy (ATR) | ~3000-2850 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1600, ~1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester/ether), ~1050 cm⁻¹ (C-O stretch, ether), ~800-600 cm⁻¹ (C-Cl, C-Br stretch) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 294, 296, 298 (with characteristic isotopic pattern for Br and Cl). Key Fragments: m/z 263/265/267 ([M-OCH₃]⁺), m/z 235/237/239 ([M-COOCH₃]⁺), m/z 184/186 ([M-Br-CO]⁺), m/z 156/158 ([M-Br-CO-CO]⁺). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons and two methyl groups, each in a distinct chemical environment.

-

Aromatic Protons (δ ~7.05 and ~7.90 ppm):

-

The proton at the C6 position is expected to be the most downfield (~7.90 ppm) due to the deshielding effect of the adjacent ester group and the para-relationship to the electron-withdrawing chlorine atom.

-

The proton at the C3 position is anticipated to be more upfield (~7.05 ppm) as it is ortho to the electron-donating methoxy group.

-

Due to the substitution pattern, no significant proton-proton coupling is expected between these two aromatic protons, leading to two singlets.

-

-

Methoxy and Ester Methyl Protons (δ ~3.90 and ~3.85 ppm):

-

The protons of the methoxy group attached to the ring (C2-OCH₃) and the methyl ester group (-COOCH₃) are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for such functional groups.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be the most downfield signal, as is characteristic.

-

Aromatic Carbons (δ ~112-158 ppm): The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the methoxy group (C2) will be significantly downfield (~158 ppm). The carbons bearing the halogens (C4 and C5) will also be downfield. The protonated carbons (C3 and C6) and the carbon attached to the ester group (C1) will have shifts determined by the combined electronic effects of all substituents.

-

Methyl Carbons (δ ~53 and ~56 ppm): The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted IR spectrum for this compound is based on characteristic group frequencies from IR correlation tables.[1][2]

-

C-H Stretching (~3000-2850 cm⁻¹): These absorptions arise from the methyl and aromatic C-H bonds.

-

C=O Stretching (~1730 cm⁻¹): A strong, sharp peak is expected in this region, characteristic of the ester carbonyl group.

-

C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are due to the vibrations of the aromatic ring.

-

C-O Stretching (~1250, ~1050 cm⁻¹): Two distinct C-O stretching bands are anticipated, one for the ester and one for the aryl ether linkage.

-

C-X Stretching (~800-600 cm⁻¹): The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3][4]

-

Molecular Ion (M⁺): The molecular ion peak is expected to appear as a cluster at m/z 294, 296, and 298. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical ([M-OCH₃]⁺): Alpha-cleavage of the ester can lead to the loss of the -OCH₃ group, resulting in a fragment at m/z 263/265/267.[5]

-

Loss of the carbomethoxy radical ([M-COOCH₃]⁺): Cleavage of the bond between the aromatic ring and the ester group would give a fragment at m/z 235/237/239.

-

Subsequent losses of CO and other small fragments from these initial ions will lead to other peaks in the spectrum.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). For a pure solid, direct infusion is often suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The spectrum is recorded over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Conclusion

While experimental data remains the gold standard, this in-depth guide provides a robust and scientifically-grounded prediction of the NMR, IR, and MS spectra of this compound. The detailed analysis of expected chemical shifts, vibrational frequencies, and fragmentation patterns offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for those who will synthesize and characterize this compound, enabling a more efficient and targeted approach to structural verification. This document underscores the power of predictive spectroscopy in modern chemical research, providing a critical starting point for the exploration of novel chemical entities.

References

Solubility Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Research Professional

Abstract

Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular structure and delineates a rigorous, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require precise and reliable solubility data to advance their work.

The Causality of Solubility: A Molecular Structure Perspective

The solubility of a compound is not a random phenomenon; it is dictated by the intricate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1] An analysis of the structure of this compound allows us to predict its behavior in a range of solvent environments.

Molecular Structure Deconstruction:

-

Aromatic Benzene Ring: The core benzene ring is inherently nonpolar and contributes to van der Waals interactions (specifically, London dispersion forces). This feature suggests a potential for solubility in aromatic solvents like toluene.

-

Methyl Ester Group (-COOCH₃): This is a key polar functional group. The carbonyl (C=O) and ether (-O-CH₃) linkages create a significant dipole moment. The oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents.

-

Methoxy Group (-OCH₃): As an ether, this group adds moderate polarity and is also a hydrogen bond acceptor.

-

Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, inducing dipoles and thus increasing the overall polarity of the molecule. They also increase the molecular weight and polarizability, enhancing dispersion forces.

Predicted Solubility Profile:

Based on this structural analysis, this compound can be classified as a moderately polar molecule . It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical characteristic. Therefore, its solubility is predicted as follows:

-

High Solubility: Expected in moderately polar and polar aprotic solvents where dipole-dipole interactions are the dominant solvation force. Examples include acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

-

Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While the compound can accept hydrogen bonds, it cannot donate them, which may slightly limit its ability to fully integrate into the solvent's hydrogen-bonding network. Solubility in aromatic solvents like toluene is also expected to be moderate, driven by interactions with the benzene ring.

-

Low to Negligible Solubility: Predicted in highly nonpolar (aliphatic) solvents like hexane and cyclohexane, as there is a significant mismatch in polarity. Similarly, low solubility is expected in water, a highly polar, protic solvent where strong solute-water hydrogen bonds cannot be fully established.

A more quantitative prediction framework is offered by Hansen Solubility Parameters (HSP), which deconstructs solubility into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[2][3] While the HSP values for the target compound are not published, the experimental protocol described below provides the means to determine them by testing its solubility in a range of well-characterized solvents.

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, a critical parameter for process development.[4] The most reliable method for its determination is the Shake-Flask Method .[5] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Principle of the Method

An excess of the solid solute is suspended in a known volume of the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated liquid phase is quantified using a suitable analytical technique. The confirmed presence of excess solid at the end of the experiment is a key validation point.[5]

Required Materials & Equipment

-

Solute: this compound (purity >98%).

-

Solvents: HPLC-grade solvents covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide).

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Temperature-controlled orbital shaker or incubator.

-

Centrifuge.

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.

-

Step-by-Step Experimental Workflow

Step 1: Preparation of Standard Solutions for Calibration

-

Rationale: A precise calibration curve is essential for accurately quantifying the solute concentration in the saturated samples.

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.

-

Perform serial dilutions of the primary stock to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

-

Step 2: Sample Incubation

-

Rationale: This step ensures the system reaches thermodynamic equilibrium. Using a significant excess of solid and allowing sufficient time for equilibration are critical.

-

Procedure:

-

Add an excess amount (e.g., ~20-30 mg) of the solute to a series of labeled vials. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.[5]

-

Step 3: Phase Separation & Sample Preparation

-

Rationale: This is the most critical step for accuracy. Incomplete removal of undissolved solid will lead to a gross overestimation of solubility.

-

Procedure:

-

After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the experiment for that solvent must be repeated with more solute.

-

Allow the vials to stand undisturbed for 30 minutes to let the solid settle.

-

Carefully draw the supernatant into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, labeled HPLC vial. Crucially, discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the calibration curve. Record the dilution factor.

-

Step 4: Quantification and Data Analysis

-

Rationale: The validated analytical method provides the final concentration value.

-

Procedure:

-

Analyze the diluted filtrate samples using the same HPLC-UV method established for the calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Data Presentation and Visualization

Organizing the experimentally determined data in a clear, structured format is essential for analysis and comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index¹ | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 0.009 | Record Data Here | Calculate Data Here |

| Toluene | 0.099 | Record Data Here | Calculate Data Here |

| Dichloromethane | 0.309 | Record Data Here | Calculate Data Here |

| Tetrahydrofuran (THF) | 0.207 | Record Data Here | Calculate Data Here |

| Ethyl Acetate | 0.228 | Record Data Here | Calculate Data Here |

| Acetone | 0.355 | Record Data Here | Calculate Data Here |

| Methanol | 0.762 | Record Data Here | Calculate Data Here |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Record Data Here | Calculate Data Here |

| ¹Relative polarity values from sources such as Christian Reichardt.[6] |

Diagrams for Conceptual Understanding

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

References

Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The careful arrangement of functional groups on a core molecular structure dictates its physicochemical properties, reactivity, and potential for biological interactions. Among the myriad of available building blocks, substituted benzoic acid derivatives have consistently demonstrated their value, serving as the cornerstone for a wide array of approved drugs and clinical candidates. This guide focuses on a particularly promising, yet underexplored, member of this class: Methyl 5-bromo-4-chloro-2-methoxybenzoate.

This document provides a comprehensive analysis of the potential applications of this compound in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are an amalgamation of established chemical principles and field-proven strategies for leveraging such a scaffold in drug design and development. We will delve into its synthetic accessibility, explore its rich derivatization potential, and propose therapeutic avenues based on the biological activities of structurally related molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, its properties can be inferred from available supplier information and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000340-33-8 | Commercial Suppliers |

| Molecular Formula | C9H8BrClO3 | Calculated |

| Molecular Weight | 279.52 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | Typically >97% | Commercial Suppliers |

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

4-Chloro-2-methoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Bromination:

-

To a solution of 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (1.1 eq).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4-chloro-2-methoxybenzoic acid.

-

-

Esterification (Fischer Esterification):

-

Dissolve the crude 5-bromo-4-chloro-2-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound.

-

The Core of Potential: Reactivity and Derivatization in Medicinal Chemistry

The true value of this compound lies in its poly-functional nature, which offers multiple avenues for chemical modification. This versatility allows for the systematic exploration of chemical space around a central scaffold, a key strategy in lead optimization.

-

The Bromo Group (C5-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for the exploration of interactions with specific pockets in a biological target.

-

The Ester Group (-COOCH3): The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a vast array of amides. Benzamide-containing molecules are known to exhibit a wide range of biological activities.[1][2][3] The ester can also be reduced to a primary alcohol, providing another point for diversification.

-

The Chloro Group (C4-Cl): While less reactive than the bromo group in cross-coupling reactions, the chlorine atom can still participate in certain transformations, such as nucleophilic aromatic substitution (SNAr) under specific conditions, or serve as a key pharmacophoric element for hydrogen bonding or halogen bonding interactions.

-

The Methoxy Group (-OCH3): The methoxy group can be a crucial determinant of a molecule's pharmacokinetic properties, influencing its solubility and metabolic stability. It can also be cleaved to reveal a phenol, which can then be further functionalized.

Below is a diagram illustrating the potential derivatization pathways for this compound.

Caption: Derivatization pathways of this compound.

Potential Therapeutic Applications: Learning from Analogs

While direct biological data for this compound is scarce, the extensive literature on substituted benzamides and related structures provides a fertile ground for hypothesizing its potential applications.

-

Antifungal and Insecticidal Agents: Substituted benzamides have been successfully developed as potent fungicides and insecticides.[2][3] The specific halogenation pattern and the methoxy group of the title compound could be fine-tuned to optimize activity against various agricultural pests and fungal strains.

-

Antiproliferative Agents: Many benzamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The ability to generate a large library of amides from this compound would be highly advantageous in screening for novel anticancer agents.

-

CETP Inhibitors: Substituted benzyl benzamides have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, which are of interest for the treatment of atherosclerosis.[5] The core structure of this compound provides a suitable starting point for the design of new CETP inhibitors.

-

Antibacterial Agents: The search for new antibiotics is a global health priority. Methoxy-substituted benzamides have shown promise as antibacterial agents.[4] The unique substitution pattern of the title compound could lead to the discovery of novel antibacterial compounds with improved efficacy or a different spectrum of activity.

Conclusion and Future Outlook

This compound represents a chemical scaffold of significant untapped potential in medicinal chemistry. Its polyfunctional nature allows for a multitude of synthetic transformations, enabling the creation of diverse molecular libraries for biological screening. The demonstrated bioactivities of structurally related compounds strongly suggest that this building block could be instrumental in the development of new therapeutic agents across a range of diseases, from infectious diseases to oncology. As drug discovery continues to demand novel chemical matter, the exploration of versatile and strategically functionalized scaffolds like this compound will be crucial for innovation and success.

References

- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate

Abstract

This compound is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the differential reactivity of its two halogen substituents. This guide provides a comprehensive analysis of the chemical behavior of the bromine atom at the C5 position, focusing on the principles of chemoselectivity and its practical application in pivotal cross-coupling reactions. We will explore the electronic and steric factors governing this reactivity, present detailed protocols for key transformations, and offer insights into optimizing reaction conditions for selective functionalization.

Introduction: The Strategic Importance of Selective Functionalization

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. Polysubstituted aromatic rings, such as this compound, are valuable building blocks precisely because they offer multiple points for diversification. The core challenge and opportunity lie in controlling which position reacts. This guide is dedicated to elucidating the reactivity of the C5-bromine atom on this specific scaffold, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness its synthetic potential effectively. The preferential reaction at the C-Br bond over the C-Cl bond allows for a stepwise and controlled approach to building molecular complexity, leaving the chlorine atom available for subsequent transformations.

The Electronic and Steric Landscape of the Arene Ring

The reactivity of any position on an aromatic ring is a nuanced interplay of the electronic and steric effects of its substituents. Understanding these influences is critical to predicting and controlling chemical outcomes.

Electronic Effects of Substituents

The benzene ring of this compound is decorated with three distinct functional groups, each imparting a specific electronic influence:

-

Methoxy Group (-OCH₃) at C2: This is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2][3] This effect makes the ring more nucleophilic and activates it towards certain reactions.

-

Chloro Group (-Cl) at C4: Halogens exhibit a dual nature. Inductively, chlorine is strongly electron-withdrawing due to its electronegativity. However, it also possesses lone pairs that can be donated to the ring via resonance.[3][4] Overall, halogens are considered deactivating groups but are ortho-para directing in electrophilic aromatic substitution.[1][4]

-

Methyl Ester Group (-COOCH₃) at C1: This is a classic electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring by pulling electron density away, making it less reactive towards electrophiles.[1][2][3]

The cumulative effect of these groups creates an electron-deficient aromatic system, which enhances the reactivity of the attached halogens in palladium-catalyzed cross-coupling reactions.[5]

Steric Considerations

Steric hindrance, or the physical blocking of a reaction site by neighboring atoms, can significantly influence reactivity.[6]

-

C5-Bromine: This position is flanked by the C4-chloro group and a hydrogen atom at C6.

-

C4-Chlorine: This position is situated between the C5-bromine and the C2-methoxy group.

While the steric environments are not drastically different, the approach of a bulky palladium catalyst could be subtly influenced by these neighbors. However, the dominant factor governing selectivity is electronic, rooted in the inherent properties of the carbon-halogen bonds themselves.

The Principle of Chemoselectivity in Cross-Coupling Reactions

The selective functionalization of the C-Br bond over the C-Cl bond is a cornerstone of this molecule's utility. This chemoselectivity is primarily dictated by the relative bond dissociation energies and the mechanism of the most crucial step in palladium-catalyzed cross-coupling: oxidative addition .

The general order of reactivity for aryl halides in these reactions is firmly established:

C-I > C-Br > C-OTf > C-Cl [7][8][9]

The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, a low-valent palladium(0) catalyst will preferentially insert into the C-Br bond. This oxidative addition is typically the rate-determining and selectivity-determining step of the catalytic cycle.[10] By carefully controlling reaction conditions, one can achieve near-perfect selectivity for the C5 position.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Methodologies for C5-Bromine Functionalization

The selective reactivity of the C5-bromine atom enables its participation in a host of powerful palladium-catalyzed cross-coupling reactions. We present detailed protocols for three of the most significant transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][11] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

-

Inerting: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[8]

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Component | Example Reagents | Molar Equiv. / % | Purpose |

| Palladium Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol% | Catalyst |

| Ligand | (Implicit in precursor) | - | Stabilize & activate catalyst |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | - | Reaction Medium |

| Temperature | 80 - 100 °C | - | Reaction Rate |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aryl amines are a common structural motif.[7][12][13] This reaction couples the aryl bromide with a primary or secondary amine.

Caption: Experimental workflow for a selective Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.3-1.5 equiv.) to a dry reaction vial.

-

Inerting: Seal the vial and remove it from the glovebox. If not using a glovebox, perform this step in a Schlenk flask and purge with an inert gas.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

-

Amine Addition: Add the desired primary or secondary amine (1.1-1.3 equiv.) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C) and stir vigorously.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Proceed with a standard aqueous workup.

-

Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

| Component | Example Reagents | Molar Equiv. / % | Purpose |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Catalyst Source |

| Ligand | XPhos, SPhos, BINAP | 2-5 mol% | Crucial for reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.3 - 2.0 | Deprotonates amine |

| Solvent | Toluene, 1,4-Dioxane | - | Anhydrous Reaction Medium |

| Temperature | 90 - 110 °C | - | Reaction Rate |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne and conjugated enyne structures.[14][15] The reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.

Caption: Experimental workflow for a selective Sonogashira coupling.

Step-by-Step Methodology:

-

Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF via syringe.

-

Reagent Addition: Add a liquid amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to 60 °C, depending on the alkyne's reactivity.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the insoluble salts. Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

| Component | Example Reagents | Molar Equiv. / % | Purpose |

| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2-5 mol% | Main Catalyst |

| Copper(I) Co-catalyst | CuI | 1-3 mol% | Activates Alkyne |

| Base | Et₃N, i-Pr₂NH | 2.0 - 3.0 | Neutralizes HBr, solvent |

| Solvent | THF, DMF | - | Anhydrous Reaction Medium |

| Temperature | 25 - 60 °C | - | Reaction Rate |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the dominant pathway for functionalizing this substrate, it is instructive to consider the possibility of Nucleophilic Aromatic Substitution (SNAr). SNAr reactions require a strong nucleophile and an aromatic ring that is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[1][16]

In this compound:

-

The C-Br bond has the electron-withdrawing ester group in the meta position.

-

The C-Cl bond has the ester group in the para position but also has the strongly electron-donating methoxy group in the ortho position.

The methoxy group's powerful electron-donating effect counteracts the withdrawing effect of the ester group, making the ring insufficiently activated for a facile SNAr reaction at the C4-Cl position under standard conditions.[16] Similarly, the lack of an ortho or para EWG relative to the bromine makes SNAr at C5 highly unfavorable. Therefore, for selective C-N, C-O, or C-S bond formation, the Buchwald-Hartwig amination and related coupling reactions are vastly superior and more reliable methodologies.[12][17]

Conclusion

The reactivity of this compound is dominated by the C5-bromine atom, a preference rooted in the fundamental principles of carbon-halogen bond strengths. This inherent chemoselectivity makes the molecule an exceptional building block for complex synthesis. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding pathways to selectively functionalize the C5 position while preserving the C4-chloro group for subsequent synthetic operations. By understanding the electronic landscape of the molecule and applying the optimized protocols detailed in this guide, researchers can confidently and strategically incorporate this versatile intermediate into their synthetic programs.

References

- 1. 4. List the effect of substituents on aromatic reactivity, and explain th.. [askfilo.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of substituents on the benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate

An In-depth Technical Guide to the Electronic Effects of Substituents on the Benzene Ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Authored by: Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic landscape of an aromatic ring is a critical determinant of a molecule's reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, and methoxy substituents on the benzene ring of this compound. By dissecting the interplay of inductive and resonance effects, we will elucidate the cumulative impact of these functional groups on the electron density distribution and predict the molecule's reactivity towards electrophilic and nucleophilic reagents. This understanding is paramount for professionals in drug development seeking to optimize molecular properties for therapeutic applications.

Introduction: The Significance of Electronic Effects in Drug Design

The subtle dance of electrons within a molecule dictates its interactions with biological targets. In the realm of drug discovery, the ability to rationally modulate the electronic properties of a lead compound is a cornerstone of medicinal chemistry. Substituents on an aromatic scaffold, such as the benzene ring in this compound, exert profound electronic effects that can influence a molecule's pKa, lipophilicity, and susceptibility to metabolic enzymes.[1][2] A thorough understanding of these effects is therefore not merely academic but a practical necessity for the design of safer and more efficacious drugs.

This compound presents a fascinating case study in the cumulative effects of multiple substituents. The interplay between the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group, all influencing the reactivity of the ester, creates a unique electronic environment on the benzene ring. This guide will systematically deconstruct these interactions to provide a predictive framework for the chemical behavior of this molecule.

Deconstructing the Individual Substituent Effects

To comprehend the overall electronic character of this compound, we must first analyze the contribution of each substituent: the methoxy group at position 2, the chloro group at position 4, and the bromo group at position 5.

The Methoxy Group (-OCH₃): A Potent Resonance Donor

The methoxy group is a classic example of a substituent with opposing inductive and resonance effects.[3]

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond.[4]

-

Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[2] This resonance effect is significantly stronger than its inductive effect and leads to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.[3][5]

dot graph "Methoxy_Group_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-OCH3" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-OCH3" [label=" σ-bond"]; "-OCH3" -> "Inductive Effect (-I)" [label=" Electronegativity of O" color="#EA4335"]; "-OCH3" -> "Resonance Effect (+M)" [label=" Lone Pair Delocalization" color="#34A853"]; } Caption: Inductive and Resonance Effects of the Methoxy Group.

The Chloro (-Cl) and Bromo (-Br) Groups: The Halogen Anomaly

Halogens are unique in that their inductive and resonance effects are in opposition, with the inductive effect generally dominating their influence on overall ring reactivity.[6]

-

Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, and thus they withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack.[6]

-

Resonance Effect (+M or +R): Like the methoxy group, the halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[6] However, the orbital overlap between the larger 3p orbital of chlorine and 4p orbital of bromine with the 2p orbital of carbon is less effective than that of the 2p orbital of oxygen. This results in a weaker resonance effect compared to the methoxy group.

dot graph "Halogen_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-X (Cl, Br)" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-X (Cl, Br)" [label=" σ-bond"]; "-X (Cl, Br)" -> "Inductive Effect (-I)" [label=" Strong" color="#EA4335"]; "-X (Cl, Br)" -> "Resonance Effect (+M)" [label=" Weak" color="#34A853"]; } Caption: Dominance of Inductive Effect in Halogens.

Despite being deactivating overall, the resonance effect of halogens, however weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][7]

The Cumulative Electronic Landscape of this compound

The electronic nature of the substituted benzene ring is a summation of the individual effects of the methoxy, chloro, and bromo groups. Their relative positions (ortho, meta, para) to each other and to the methyl benzoate group are crucial in determining the overall electron density distribution.[8][9]

A Tug-of-War of Electrons: Synergistic and Antagonistic Effects

-

Activation by the Methoxy Group: The potent +M effect of the methoxy group at C2 significantly increases the electron density of the ring, making it more nucleophilic than an unsubstituted benzene ring.[4] This activating effect is most pronounced at the positions ortho and para to it (C1, C3, and C6).

-

Deactivation by the Halogens: The strong -I effects of the chloro group at C4 and the bromo group at C5 withdraw electron density from the ring, counteracting the activating effect of the methoxy group.

-

Directing Effects:

The interplay of these directing effects will determine the regioselectivity of further electrophilic aromatic substitution reactions. For instance, the position most activated by the methoxy group and least deactivated by the halogens would be the most likely site of electrophilic attack.

dot graph "Cumulative_Effects" { rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4"]; substituent [label="{-OCH3 (C2) | +M >> -I}|{-Cl (C4) | -I > +M}|{-Br (C5) | -I > +M}"]; ring [label="Benzene Ring", fillcolor="#FFFFFF"]; outcome [label="{Overall Effect | Moderately Activated Ring | Complex Directing Effects}", fillcolor="#FFFFFF"]; substituent -> ring [label="Influence"]; ring -> outcome; } Caption: Cumulative Electronic Effects on the Benzene Ring.

The Role of the Methyl Benzoate Group

The methyl benzoate group itself is an electron-withdrawing group (-I and -M effects) and a meta-director.[7] Its presence further complicates the electronic landscape. However, for the purpose of this guide, we are primarily focused on the electronic effects of the other substituents on the benzene ring to which the methyl benzoate is attached.

Experimental and Computational Validation

The theoretical analysis of electronic effects can be validated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization